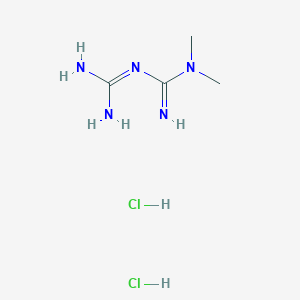
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in diabetes management and potential benefits in other metabolic disorders.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in analytical chemistry
Mécanisme D'action
The primary mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride involves the inhibition of hepatic glucose production and enhancement of insulin sensitivity. It acts on the liver to reduce gluconeogenesis and increases glucose uptake in peripheral tissues. The molecular targets include AMP-activated protein kinase (AMPK) and other key enzymes involved in glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenformin: Another biguanide with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Guanidine Derivatives: Various guanidine-based compounds with differing pharmacological profiles
Uniqueness
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and extensive clinical use. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for managing type 2 diabetes .
Propriétés
Formule moléculaire |
C4H13Cl2N5 |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C4H11N5.2ClH/c1-9(2)4(7)8-3(5)6;;/h1-2H3,(H5,5,6,7,8);2*1H |
Clé InChI |
BQLVOFPATWIUOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)N=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















